molecular formula C8H16ClNO2 B12509432 2-(3-Aminocyclohexyl)acetic acid hydrochloride

2-(3-Aminocyclohexyl)acetic acid hydrochloride

Cat. No.: B12509432
M. Wt: 193.67 g/mol
InChI Key: IPBDSSWLAGCHPS-UHFFFAOYSA-N
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Description

2-(3-Aminocyclohexyl)acetic acid hydrochloride is a cyclohexylamine derivative featuring a primary amino group at the 3-position of the cyclohexane ring and an acetic acid moiety linked to the cyclohexyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. Cyclohexylamine derivatives are often utilized as intermediates in drug development due to their conformational flexibility and ability to mimic bioactive molecules .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(3-aminocyclohexyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

IPBDSSWLAGCHPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclohexyl)acetic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. The intermediate product, 4-aminophenyl acetic acid, is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final product, 4-aminocyclohexyl acetic acid, is then heated to reflux for 1-3 hours in hydrochloric ethanol .

Industrial Production Methods

Industrial production methods for 2-(3-Aminocyclohexyl)acetic acid hydrochloride involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclohexyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(3-Aminocyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclohexylamine Derivatives
  • trans-4-Aminocyclohexanemethanol Hydrochloride (CAS 1504-49-0): Structure: Contains a cyclohexane ring with an amino group at the 4-position and a methanol substituent. Key Differences: The hydroxyl group in methanol enhances hydrophilicity compared to the acetic acid moiety in the target compound. Applications: Used in chiral synthesis and as a building block for bioactive molecules .
  • tert-Butyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate (CAS 1298101-47-9): Structure: A carbamate-protected cyclohexylamine derivative. Key Differences: The tert-butyloxycarbonyl (Boc) protecting group improves stability during synthetic processes, unlike the hydrochloride salt in the target compound. Applications: Intermediate in peptide synthesis and organocatalysis .
Heterocyclic Analogs
  • 2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride (CAS 1909305-59-4): Structure: Replaces the cyclohexane ring with an oxane (tetrahydropyran) ring. Applications: Versatile reagent in pharmaceutical and agrochemical research .
  • 2-(Morpholin-4-yl)acetic Acid Hydrochloride (CAS 89531-58-8) :

    • Structure : Contains a morpholine ring (N-O heterocycle) instead of cyclohexane.
    • Key Differences : The morpholine ring acts as a bioisostere, offering distinct electronic properties and metabolic stability.
    • Applications : Widely used in organic synthesis for drug candidates targeting neurological disorders .
Aromatic and Substituted Phenyl Analogs
  • 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride (CAS 1072449-62-7): Structure: Features a 3-methylphenyl group instead of cyclohexane. Key Differences: The aromatic ring introduces π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets. Applications: Research chemical for kinase inhibitor development .
  • 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic Acid Hydrochloride (CAS 86053-95-4): Structure: Trimethoxy substituents on the phenyl ring increase lipophilicity and steric bulk. Key Differences: Enhanced membrane permeability compared to cyclohexyl derivatives, useful in anticancer drug design .
Rigid Cage Structures
  • 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride: Structure: Incorporates a bicyclo[1.1.1]pentane cage as a phenyl isostere. Key Differences: The rigid cage reduces conformational flexibility but improves metabolic stability and target selectivity. Applications: Used in medicinal chemistry to optimize pharmacokinetic profiles .

Physicochemical and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
2-(3-Aminocyclohexyl)acetic acid HCl C₈H₁₆ClNO₂ 193.67 Cyclohexylamine, acetic acid High in water Drug intermediates
2-Amino-2-(oxan-3-yl)acetic acid HCl C₇H₁₄ClNO₃ 195.64 Oxane ring Moderate Agrochemicals
2-Amino-2-(3-methylphenyl)acetic acid HCl C₉H₁₂ClNO₂ 209.65 3-methylphenyl Low Kinase inhibitors
2-(Morpholin-4-yl)acetic acid HCl C₆H₁₂ClNO₃ 181.62 Morpholine ring High Neurological agents
2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid HCl C₁₁H₁₆ClNO₅ 277.70 Trimethoxyphenyl Low Anticancer research

Biological Activity

2-(3-Aminocyclohexyl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize critical information.

Chemical Structure and Properties

2-(3-Aminocyclohexyl)acetic acid hydrochloride is an amino acid derivative with a cyclohexyl group. Its chemical formula is C9_{9}H16_{16}ClN1_{1}O2_{2}, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of 2-(3-Aminocyclohexyl)acetic acid hydrochloride primarily involves its interaction with various biomolecular targets. It has been studied for its potential role as an inhibitor of certain enzymes, particularly in the context of antimicrobial activity. The compound may exert its effects by modulating enzyme activity or interfering with cellular signaling pathways.

Antimicrobial Properties

Research indicates that 2-(3-Aminocyclohexyl)acetic acid hydrochloride exhibits antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria. The specific mechanisms underlying its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Profiles

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus8 μg/mLEffective against resistant strains
Escherichia coli16 μg/mLModerate efficacy
Pseudomonas aeruginosa32 μg/mLLimited activity

This table summarizes the MIC values for various bacterial strains tested against 2-(3-Aminocyclohexyl)acetic acid hydrochloride, indicating its varying levels of effectiveness.

Case Study 1: Efficacy Against Resistant Strains

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of 2-(3-Aminocyclohexyl)acetic acid hydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with an MIC of 8 μg/mL, suggesting potential as a therapeutic agent against resistant infections .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study conducted on animal models revealed that after administration, 2-(3-Aminocyclohexyl)acetic acid hydrochloride showed favorable absorption characteristics with a bioavailability of approximately 74%. The compound exhibited a half-life of about 1 hour, indicating rapid metabolism and clearance from the body .

Research Findings

  • Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific β-lactamase enzymes, which are critical for bacterial resistance to β-lactam antibiotics. This inhibition suggests a dual role for the compound as both an antimicrobial agent and a β-lactamase inhibitor .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays indicated that while the compound effectively inhibits bacterial growth, it also exhibits low toxicity to human cell lines at therapeutic concentrations, making it a promising candidate for further development .
  • Potential Applications : Beyond antimicrobial use, ongoing research is exploring the potential application of 2-(3-Aminocyclohexyl)acetic acid hydrochloride in treating other conditions such as inflammation and pain management due to its structural similarity to other known analgesics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3-Aminocyclohexyl)acetic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclohexane ring functionalization followed by amine protection and coupling. For example, tert-butyl carbamate (Boc) protection of the amine group (as seen in tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate, CAS 1298101-47-9) prevents undesired side reactions during acetic acid moiety introduction . Post-synthesis, HCl treatment removes the Boc group, yielding the hydrochloride salt. Alternative routes may use reductive amination or alkylation of pre-functionalized cyclohexane derivatives .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., in DMSO-d6 or CDCl3) confirm regiochemistry and absence of impurities. For instance, 2-(n-decylamino)acetic acid hydrochloride (a structural analog) was characterized via ¹H NMR, showing distinct peaks for the cyclohexyl backbone and acetic acid protons .
  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity is achievable via reverse-phase HPLC, as demonstrated for related compounds like CP-802079 hydrochloride hydrate .
  • Elemental Analysis : Validates empirical formula by matching experimental and theoretical C/H/N/Cl ratios.

Q. What are the solubility characteristics of this compound in common laboratory solvents?

  • Methodological Answer : Solubility varies with solvent polarity. For structurally similar hydrochlorides (e.g., Aminooxyacetic Acid Hydrochloride), solubility in PBS (pH 7.2) is 5 mg/mL, while DMSO and DMF solubilities are 5 mg/mL and 2 mg/mL, respectively . Pre-solubilization in polar aprotic solvents (e.g., DMSO) is recommended for biological assays.

Advanced Research Questions

Q. How can this compound be applied in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : The cyclohexylamine-acetic acid structure serves as a semi-flexible linker in PROTACs, balancing rigidity and conformational freedom. For example, 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (CAS 255.74 g/mol) is used to optimize ternary complex formation between target proteins and E3 ligases . Key considerations include:

  • Linker Length : Adjusting carbon chain length to modulate degradation efficiency.
  • Steric Effects : Cyclohexane rings reduce steric hindrance between PROTAC components.
  • Stability : Hydrochloride salts enhance aqueous solubility for in vitro assays.

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:

  • Isomerism : Undetected diastereomers (e.g., cis/trans aminocyclohexyl derivatives) can alter binding affinity. Chiral HPLC or NOESY NMR can resolve stereochemical inconsistencies .
  • Purity Variations : Trace solvents (e.g., DMF) or unreacted intermediates may inhibit biological activity. LC-MS is critical for impurity profiling .
  • Experimental Conditions : Buffer pH (e.g., PBS vs. Tris) impacts ionization of the amine group. Standardize assay buffers to minimize variability.

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
  • Handling : Avoid prolonged exposure to light or high temperatures (>40°C), which may decompose the hydrochloride salt into volatile byproducts (e.g., CO, NOx) .
  • In-Solution Stability : Use freshly prepared solutions in PBS or DMSO; avoid repeated freeze-thaw cycles.

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07 Category 2) .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles (P261, P405) .
  • Disposal : Follow local regulations for hazardous waste disposal (P501). Neutralize residual compound with 10% NaOH before disposal .

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